molecular formula C11H12N2O3 B7814159 Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B7814159
M. Wt: 220.22 g/mol
InChI Key: NNLGJNPQCFCMJG-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a chemical compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. Benzodiazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with ethyl acetoacetate in the presence of acetic acid. The reaction typically involves heating the mixture to reflux for several hours.

  • Industrial Production Methods: On an industrial scale, the compound is often synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated benzodiazoles and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound is explored for its potential therapeutic applications, including the treatment of various diseases. Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • Indole: Another heterocyclic compound with similar biological activities.

  • Imidazole: A compound with a similar ring structure and applications in pharmaceuticals.

  • Benzimidazole: A closely related compound with applications in drug development.

Uniqueness: Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is unique in its specific substitution pattern and the presence of the carboxylate group, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 1,3-dimethyl-2-oxobenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-8-5-4-7(10(14)16-3)6-9(8)13(2)11(12)15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLGJNPQCFCMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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